Dodecyltrichlorosilane

Beschreibung

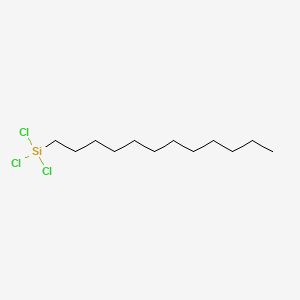

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

trichloro(dodecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCXNUWGWUZTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25Cl3Si | |

| Record name | DODECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884075 | |

| Record name | Silane, trichlorododecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecyltrichlorosilane is a colorless to yellow liquid with a pungent odor. It will burn though it may take some effort to ignite. It is decomposed by moisture or water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue., Colorless to yellow liquid; [Hawley] Colorless liquid; [MSDSonline] | |

| Record name | DODECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 300 °F at 760 mmHg (USCG, 1999), 288 °C, Boiling point: 155 °C at 10 mm Hg | |

| Record name | DODECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 150 °F (USCG, 1999), > 150 °F OC | |

| Record name | DODECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.03 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.026 at 25 °C/25 °C | |

| Record name | DODECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellow liquid | |

CAS No. |

4484-72-4 | |

| Record name | DODECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorododecylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4484-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004484724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DODECYLTRICHLOROSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecyltrichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/dodecyltrichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, trichlorododecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichlorododecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(dodecyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08JI131K64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dodecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Dodecyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and core reaction mechanisms of dodecyltrichlorosilane (DTS), a key organosilicon compound. DTS is widely utilized in surface modification, the creation of self-assembled monolayers (SAMs), and as an intermediate in the synthesis of more complex silicon-containing molecules. This document details the primary synthetic routes, delves into their reaction mechanisms, presents quantitative data, and provides experimental protocols for its synthesis and application in surface modification.

Synthesis of this compound

This compound can be synthesized through several methods, with the most common and industrially significant being hydrosilylation and the Grignard reaction.

Hydrosilylation of 1-Dodecene (B91753)

Hydrosilylation is a widely used industrial process that involves the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double bond.[1] In the synthesis of DTS, this involves the reaction of 1-dodecene with trichlorosilane (B8805176) (HSiCl₃) in the presence of a catalyst, typically a platinum complex.[2][3] This method is favored for its high atom economy and typically results in the anti-Markovnikov addition of the silane (B1218182) to the alkene, yielding the terminal silylalkane.[1]

The platinum-catalyzed hydrosilylation of alkenes is generally understood to proceed via the Chalk-Harrod mechanism.[1][4][5][6] This mechanism involves a catalytic cycle that includes oxidative addition, alkene coordination, migratory insertion, and reductive elimination steps. A modified Chalk-Harrod mechanism, where the alkene inserts into the metal-silicon bond, has also been proposed, particularly for rhodium-catalyzed reactions.[4][5]

Caption: The Chalk-Harrod mechanism for the hydrosilylation of 1-dodecene.

This protocol is a generalized procedure based on common practices for platinum-catalyzed hydrosilylation.

Materials:

-

1-Dodecene

-

Trichlorosilane (HSiCl₃)

-

Speier's catalyst (H₂PtCl₆ solution in isopropanol) or Karstedt's catalyst

-

Anhydrous toluene (B28343) (or other suitable inert solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet.

-

Reaction Mixture Preparation: The flask is charged with 1-dodecene and anhydrous toluene under an inert atmosphere.

-

Catalyst Addition: A catalytic amount of Speier's or Karstedt's catalyst is added to the reaction mixture.

-

Trichlorosilane Addition: Trichlorosilane is added dropwise to the stirred reaction mixture via the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product, this compound, is isolated by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials.

Grignard Reaction

The Grignard reaction provides an alternative route to this compound. This method involves the preparation of a Grignard reagent, dodecylmagnesium bromide, from 1-bromododecane (B92323), which then reacts with an excess of silicon tetrachloride (SiCl₄).[7]

The Grignard synthesis of organochlorosilanes involves the nucleophilic attack of the Grignard reagent on the electrophilic silicon atom of silicon tetrachloride. The reaction proceeds through a stepwise substitution of the chlorine atoms. To favor the formation of the monoalkyldichlorosilane, the Grignard reagent is typically added slowly to an excess of silicon tetrachloride at low temperatures.

Caption: The Grignard reaction for the synthesis of this compound.

This protocol is a generalized procedure for the synthesis of alkyltrichlorosilanes via the Grignard reaction.[8][9][10]

Materials:

-

Magnesium turnings

-

1-Bromododecane

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (for activation)

-

Silicon tetrachloride (SiCl₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Grignard Reagent Preparation:

-

A dry, three-necked flask is equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

-

Magnesium turnings and a small crystal of iodine are placed in the flask.

-

A solution of 1-bromododecane in anhydrous ether is added dropwise to initiate the reaction. Once initiated, the remaining 1-bromododecane solution is added at a rate to maintain a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Silicon Tetrachloride:

-

In a separate, larger flask, an excess of silicon tetrachloride is dissolved in anhydrous ether and cooled in an ice-salt bath.

-

The prepared Grignard reagent is transferred to a dropping funnel and added slowly to the stirred, cold solution of silicon tetrachloride. The temperature should be maintained below 0 °C.

-

-

Workup and Purification:

-

After the addition is complete, the reaction mixture is stirred for an additional hour at low temperature and then allowed to warm to room temperature.

-

The precipitated magnesium salts are removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate by distillation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

-

Quantitative Data

| Synthesis Method | Precursors | Catalyst/Reagent | Typical Yield | Reference |

| Hydrosilylation | 1-Dodecene, Trichlorosilane | Rhodium complex | >95% | [11] |

| Grignard Reaction | 1-Bromododecane, Silicon Tetrachloride | Magnesium | 64.5% | [9] |

Reactions of this compound: Surface Modification

This compound is highly reactive, particularly towards nucleophiles such as water. This reactivity is harnessed for surface modification, where DTS is used to form self-assembled monolayers (SAMs) on hydroxylated surfaces like silicon wafers, glass, and metal oxides.[12][13][14][15]

Reaction Mechanism: Hydrolysis and Condensation

The formation of a this compound SAM is a two-step process involving hydrolysis followed by condensation.[12][15][16]

-

Hydrolysis: The three chloro groups of the silane headgroup are highly susceptible to hydrolysis by trace amounts of water present on the substrate surface or in the solvent. This reaction forms reactive silanol (B1196071) (Si-OH) groups and hydrochloric acid (HCl) as a byproduct.

-

Condensation: The newly formed silanol groups can then undergo two types of condensation reactions:

-

Surface Condensation: The silanol groups react with the hydroxyl groups (-OH) on the substrate surface to form stable, covalent siloxane bonds (Si-O-Substrate).

-

Cross-linking: Adjacent hydrolyzed silane molecules can condense with each other, forming a cross-linked polysiloxane network (Si-O-Si). This cross-linking enhances the stability and durability of the monolayer.

-

Caption: Mechanism of self-assembled monolayer formation from this compound.

Experimental Protocol: Formation of a DTS Self-Assembled Monolayer

This protocol describes the formation of a DTS SAM on a silicon wafer.[17]

Materials:

-

Silicon wafers (or other hydroxylated substrate)

-

This compound (DTS)

-

Anhydrous toluene or hexane

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED

-

Deionized water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning and Hydroxylation:

-

The silicon wafers are cleaned and hydroxylated by immersion in Piranha solution for 15-30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).

-

The wafers are then thoroughly rinsed with deionized water and dried under a stream of nitrogen.

-

-

SAM Deposition (Solution Phase):

-

A dilute solution of DTS (e.g., 1-5 mM) is prepared in an anhydrous solvent (e.g., toluene or hexane) inside a glovebox or under an inert atmosphere.

-

The cleaned, dry wafers are immersed in the DTS solution for a specified period (typically 1-24 hours). The immersion time can be varied to control the monolayer density.[13]

-

-

Rinsing and Curing:

-

After immersion, the wafers are removed from the solution and rinsed sequentially with the anhydrous solvent and then ethanol to remove any physisorbed molecules.

-

The wafers are then dried under a stream of nitrogen.

-

A curing step (e.g., baking at 120 °C for 1 hour) can be performed to promote further cross-linking and stabilize the monolayer.

-

-

Characterization: The quality of the SAM can be assessed by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).[18][19]

Spectroscopic Data

| Technique | Key Features and Assignments |

| ¹H NMR | Signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the dodecyl chain. The chemical shifts can provide information about the proximity of these groups to the silicon atom.[20][21][22][23] |

| ¹³C NMR | Resonances for each of the twelve carbon atoms in the alkyl chain, allowing for structural confirmation.[20][21][22][23] |

| FT-IR | Characteristic vibrational bands for C-H stretching of the alkyl chain, Si-Cl stretching, and, in the case of hydrolysis, O-H and Si-O-Si stretching.[21][24] |

References

- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 2. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. gelest.com [gelest.com]

- 8. benchchem.com [benchchem.com]

- 9. US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 18. research.ed.ac.uk [research.ed.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 22. researchgate.net [researchgate.net]

- 23. organicchemistrydata.org [organicchemistrydata.org]

- 24. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Dodecyltrichlorosilane chemical properties and CAS number

CAS Number: 4484-72-4

Dodecyltrichlorosilane (DTS) is a versatile organosilicon compound with the chemical formula C12H25Cl3Si.[1][2][3][4] It is characterized by a long dodecyl alkyl chain attached to a silicon atom which is also bonded to three chlorine atoms.[2] This structure imparts a dual reactivity that makes it a valuable intermediate and functionalizing agent in a wide range of applications, from advanced materials science to potential roles in biomedical fields.[1][5][6] This technical guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a colorless to yellowish transparent liquid with a sharp, pungent odor similar to hydrochloric acid.[7][8] It is a combustible liquid, though it may require some effort to ignite.[9][10] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 4484-72-4 | [1][2][3][4][7][8][11] |

| Molecular Formula | C12H25Cl3Si | [1][2][3][4][9] |

| Molecular Weight | 303.8 g/mol | [1][9][11] |

| Appearance | Colorless to yellow liquid | [1][7][8][9] |

| Odor | Pungent, like hydrochloric acid | [1][7][8][9] |

| Boiling Point | >300 °F (>149 °C) at 760 mmHg | [1][7][10][11] |

| Melting Point | -30 °C | [8] |

| Flash Point | >150 °F (>65 °C) | [1][7][8][10][11] |

| Density | 1.026 - 1.03 g/mL at 20-25 °C | [1][8] |

| Refractive Index (n20/D) | 1.454 | [7] |

| Solubility | Soluble in organic solvents. Reacts with water. | [7] |

Synthesis of this compound

The primary industrial method for synthesizing this compound is through a Grignard reaction.[9] This involves the reaction of dodecylmagnesium chloride with silicon tetrachloride.

Experimental Protocol: Grignard Synthesis

A general protocol for a Grignard reaction to synthesize an organosilane is as follows. Note that specific quantities and conditions would need to be optimized for this compound.

-

Apparatus Setup : A dry, three-necked flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.

-

Grignard Reagent Preparation : Magnesium turnings are placed in the flask. A solution of 1-chlorododecane (B51209) in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) is added dropwise from the dropping funnel. A small crystal of iodine can be added to initiate the reaction. The mixture is typically refluxed to ensure complete formation of the Grignard reagent, dodecylmagnesium chloride.

-

Reaction with Silicon Tetrachloride : The Grignard reagent solution is cooled in an ice bath. A solution of silicon tetrachloride in anhydrous ether is then added dropwise. This reaction is exothermic and the temperature should be carefully controlled.

-

Workup and Purification : After the reaction is complete, the mixture is quenched, typically with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed, dried, and the solvent is removed. The crude this compound is then purified by vacuum distillation.

Reactivity and Hydrolysis

The silicon-chlorine bonds in this compound are highly reactive towards nucleophiles, with the most significant reaction being hydrolysis.[1] When exposed to moisture or water, this compound reacts vigorously to produce dodecylsilanetriol and hydrochloric acid.[1][9] The silanetriol is unstable and readily undergoes condensation to form polysiloxane networks. This reactivity is the basis for its use in surface modification.

This rapid hydrolysis and the corrosive nature of the hydrochloric acid byproduct necessitate careful handling in a moisture-free environment.[1]

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various research and industrial applications.

-

Surface Modification : It is widely used to create hydrophobic surfaces on materials like glass, silica, and metals.[1][5] This is crucial in applications requiring water repellency.

-

Coupling Agent : this compound acts as a coupling agent in adhesives, sealants, and composite materials, enhancing the adhesion between organic polymers and inorganic substrates.[1][5][6]

-

Synthesis of Silicones : It serves as a key intermediate in the synthesis of a variety of organosilicon compounds, including specialized silicones and siloxanes.[1][5]

-

Biomedical Applications : In the realm of drug development and biomedical research, the ability to modify surfaces is critical. This compound can be used to alter the surface properties of materials, potentially affecting protein adsorption and cell behavior.[1]

Experimental Protocol: Surface Modification

A general procedure for modifying a silica-based surface with this compound is as follows:

-

Substrate Preparation : The substrate (e.g., glass slide, silicon wafer) is thoroughly cleaned to remove organic contaminants. This can be achieved by sonication in solvents like acetone (B3395972) and ethanol, followed by drying.

-

Surface Activation : To ensure a high density of hydroxyl groups, the surface is often activated using methods such as oxygen plasma treatment or immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution).

-

Silanization : The activated substrate is immersed in a solution of this compound in an anhydrous solvent (e.g., toluene) under an inert atmosphere. The concentration of the silane (B1218182) and the reaction time will influence the quality of the resulting monolayer.

-

Rinsing and Curing : After the desired reaction time, the substrate is removed from the solution and rinsed with the solvent to remove any unreacted silane. It is then typically cured at an elevated temperature to promote the formation of a stable siloxane network.

Safety and Handling

This compound is a corrosive and hazardous material that requires strict safety precautions.[1][10][12]

-

Hazards : It causes severe skin burns and eye damage.[12][13][14] Inhalation of its vapors can irritate the mucous membranes.[7] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[7][9][10]

-

Personal Protective Equipment (PPE) : When handling, it is imperative to wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile rubber), chemical safety goggles or a face shield, and protective clothing.[1][12] Work should be conducted in a well-ventilated area, preferably a fume hood.[1][12]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture, acids, alcohols, and oxidizing agents.[12][14] The material is moisture-sensitive and should be stored under an inert gas.[14]

-

First Aid : In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water.[12][14] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[12][14] If inhaled, move the person to fresh air.[12][14] If ingested, rinse the mouth with water and do not induce vomiting; seek immediate medical attention.[12][14]

NFPA 704 Rating:

| Category | Rating |

| Health | 3 |

| Flammability | 1 |

| Instability/Reactivity | 2 |

| Special | W (Water Reactive) |

(Source: Alfa Chemistry[8])

This guide provides a foundational understanding of this compound for professionals in research and development. Its versatile chemistry and significant reactivity profile make it a compound of interest for creating advanced materials and functionalized surfaces. Adherence to strict safety protocols is paramount when working with this chemical.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Experiments - Hydrolysis of tetrachlorosilane [chemiedidaktik.uni-wuppertal.de]

- 7. benchchem.com [benchchem.com]

- 8. Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. gelest.com [gelest.com]

Dodecyltrichlorosilane hydrolysis reaction kinetics and byproducts

An In-depth Technical Guide on the Hydrolysis Reaction Kinetics and Byproducts of Dodecyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DTS), with the chemical formula C₁₂H₂₅SiCl₃, is an organosilicon compound of significant interest in surface modification, materials science, and the development of drug delivery systems.[1] Its utility is primarily derived from its ability to form stable, hydrophobic, and covalently bonded self-assembled monolayers (SAMs) or polysiloxane networks on hydroxyl-bearing surfaces.[1][2] This transformation is initiated by a vigorous hydrolysis reaction upon exposure to water or moisture.[3][4] Understanding the kinetics, mechanisms, and byproducts of this reaction is critical for controlling the properties of the resulting materials and ensuring safe handling.[2] This technical guide provides a comprehensive overview of the DTS hydrolysis reaction, tailored for professionals in research and development.

Core Reactions: Hydrolysis and Condensation

The surface modification process using DTS proceeds via a two-step mechanism: hydrolysis followed by condensation.

-

Hydrolysis : The foundational step is the rapid and exothermic reaction of this compound with water.[1] The highly reactive silicon-chlorine (Si-Cl) bonds are susceptible to nucleophilic attack by water molecules, leading to the stepwise replacement of chlorine atoms with hydroxyl (-OH) groups. This reaction forms dodecylsilanetriol (C₁₂H₂₅Si(OH)₃) and releases three molecules of hydrogen chloride (HCl).[1][5]

Reaction Equation : C₁₂H₂₅SiCl₃ + 3H₂O → C₁₂H₂₅Si(OH)₃ + 3HCl[1]

-

Condensation : The newly formed silanol (B1196071) groups (Si-OH) are highly reactive and can condense with each other or with hydroxyl groups on a substrate surface.[2] This process forms stable siloxane bonds (Si-O-Si) and releases water, resulting in a cross-linked polysiloxane network or a covalently anchored monolayer.[2]

Reaction Kinetics

The hydrolysis of this compound is characterized by its extremely rapid rate.[1] Quantitative kinetic data for DTS is limited in literature, but experimental observations highlight its high reactivity with moisture.[1] The reaction is often described as vigorous or even violent, releasing significant heat.[3][4]

Quantitative Kinetic Data

The following table summarizes the available quantitative data for the hydrolysis of this compound.

| Parameter | Value | Conditions |

| Induction Period | 23 seconds | Spilled into a five-fold excess of water.[1][4] |

| Half-life (t₁/₂) for HCl gas generation | 1.1 minutes | Spilled into a five-fold excess of water.[1][4] |

Note: This data pertains to the generation of the maximum theoretical yield of HCl gas and serves as a proxy for the hydrolysis reaction rate.

For many silane (B1218182) hydrolysis reactions, the kinetics are pseudo-first-order with respect to the silane concentration when water is present in a large excess.[6]

Reaction Byproducts

The primary and secondary byproducts of DTS hydrolysis are crucial to consider for both process control and safety.

| Byproduct | Chemical Formula | Formation Stage | Significance |

| Dodecylsilanetriol | C₁₂H₂₅Si(OH)₃ | Primary Hydrolysis | The key intermediate that undergoes condensation to form the final siloxane network.[1] |

| Hydrogen Chloride | HCl | Primary Hydrolysis | A corrosive gas that creates a highly acidic local environment and requires careful handling.[2][3][4] |

| Polysiloxanes | [- (C₁₂H₂₅)Si-O-]n | Condensation | The desired polymeric network that forms the functional surface layer.[2] |

| Hydrogen Gas | H₂ | Secondary Reaction | Can be generated if the reaction mixture comes into contact with light metals.[4] |

| Phosgene | COCl₂ | Combustion Byproduct | May form in fires involving this compound.[3][4] |

Factors Influencing Hydrolysis Reaction

The rate and outcome of silane hydrolysis are sensitive to several experimental factors. While specific studies on DTS are sparse, general principles from other chlorosilanes and alkoxysilanes are applicable.

| Factor | Effect on Hydrolysis Rate | Mechanism |

| pH | Fastest in acidic or alkaline conditions; slowest at neutral pH.[7] | The reaction is catalyzed by both acids and bases. The HCl byproduct of DTS hydrolysis inherently creates an acidic environment, which can self-catalyze the reaction.[1][8] |

| Reactant Concentration | Higher concentration of DTS or water generally increases the reaction rate.[7] | Follows general principles of chemical kinetics where reaction rates are dependent on reactant concentrations. |

| Temperature | Increased temperature accelerates the hydrolysis reaction.[7] | Provides the necessary activation energy for the reaction to proceed more quickly. |

| Solvent | The presence of co-solvents like alcohol can slow the hydrolysis reaction.[7] | Solvents can affect the solubility and availability of water for the reaction. |

| Steric Hindrance | The long dodecyl chain may influence reactivity compared to smaller alkyltrichlorosilanes. | The bulky alkyl group can sterically hinder the approach of water molecules to the silicon center, although the high reactivity of the Si-Cl bond dominates. |

Experimental Protocols for Kinetic Analysis

Detailed experimental protocols for studying DTS hydrolysis can be adapted from established methods for other silanes using spectroscopic techniques like FTIR and NMR.[1][6]

General Workflow for Kinetic Analysis

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 4484-72-4 [smolecule.com]

- 3. This compound | C12H25Cl3Si | CID 20568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | 4484-72-4 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 8. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of Dodecyltrichlorosilane Self-Assembled Monolayers on Hydroxylated Surfaces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reaction between dodecyltrichlorosilane (DDTC) and hydroxylated surfaces, leading to the formation of a self-assembled monolayer (SAM). This process is of paramount importance in various scientific and industrial fields, including drug delivery, biomaterial engineering, and microelectronics, where precise control over surface properties is critical. This document outlines the core reaction mechanism, detailed experimental protocols, quantitative data for surface characterization, and visual representations of the key processes and relationships.

Core Reaction Mechanism

The formation of a this compound SAM on a hydroxylated surface, such as silicon dioxide (SiO₂), glass, or other metal oxides, is a multi-step process driven by the reactivity of the silane (B1218182) headgroup and the van der Waals interactions between the long alkyl chains. The generally accepted mechanism involves three primary stages: hydrolysis, physisorption, and condensation.[1]

1.1. Hydrolysis: The process is initiated by the hydrolysis of the reactive trichlorosilyl (B107488) headgroup of the this compound molecule in the presence of a thin layer of water on the substrate surface or trace amounts of water in the deposition solvent.[1] Each of the three chloro groups is sequentially replaced by a hydroxyl group, forming a reactive silanetriol intermediate (Dodecyl-Si(OH)₃) and releasing hydrochloric acid (HCl) as a byproduct.[2]

1.2. Physisorption: The hydrolyzed dodecylsilanetriol molecules then physically adsorb onto the hydroxylated surface. This process is facilitated by hydrogen bonding between the silanol (B1196071) groups of the DDTC molecules and the hydroxyl groups present on the substrate.[3]

1.3. Condensation: The final stage involves two condensation reactions. Firstly, the silanol groups of the DDTC molecules react with the hydroxyl groups of the substrate, forming strong, covalent siloxane bonds (Si-O-Si) and releasing water. This step firmly anchors the SAM to the surface. Secondly, adjacent DDTC molecules undergo intermolecular condensation, forming a cross-linked polysiloxane network.[4][5] This cross-linking contributes to the stability and robustness of the monolayer.[2]

Quantitative Data Presentation

The following tables summarize key quantitative data from various studies on the formation of alkyltrichlorosilane SAMs on hydroxylated surfaces. It is important to note that many detailed studies have been conducted using octadecyltrichlorosilane (B89594) (OTS), a longer-chain analogue of DDTC. The data for OTS are presented here as a close proxy for the behavior of DDTC, as they share the same reaction mechanism and headgroup chemistry.

Table 1: Water Contact Angle Measurements on Silanized Surfaces

| Substrate | Silane Treatment | Resulting Water Contact Angle (°) | Reference |

| Silicon Wafer | Untreated | ~20° - 50° | [6] |

| Silicon Wafer | Octadecyltrichlorosilane (OTS) | Up to 107° | [7] |

| Glass Slide | Untreated | Hydrophilic | [8] |

| Glass Slide | Octadecyltrichlorosilane (OTS) | Hydrophobic | [8] |

| Silicon Wafer | Untreated | < 90° (Hydrophilic) | [9] |

| Silicon Wafer | [Acetoxy(polyethyleneoxy)propyl]triethoxysilane (APTS) | < 90° (Hydrophilic) | [9] |

| Silicon Wafer | O₂ Plasma Treated | Highly Hydrophilic | |

| Silicon Wafer | Perfluorooctyltrichlorosilane (PFTS) | Highly Hydrophobic |

Table 2: Ellipsometric Thickness of Alkylsilane Monolayers

| Substrate | Silane | Film Thickness (nm) | Reference |

| Oxidized Si(100) | Octadecyltrichlorosilane (OTS) | 2.6 ± 0.1 | [3] |

| MVD Silica Layer | Octadecyltrichlorosilane (OTS) | Varies with immersion time | [10] |

| Silicon/Silicon Dioxide | This compound (DDTC) | Correlates with alkyl chain length | [11] |

Table 3: Surface Roughness Analysis using Atomic Force Microscopy (AFM)

| Substrate | Treatment | Root Mean Square (RMS) Roughness | Reference |

| Diamond-Like Carbon (DLC) | Undoped | 0.405 nm | [12] |

| Silicon-Doped DLC (Si-DLC) | Increasing Si content | 0.491 nm to 1.06 nm | [12] |

| Glass Substrate | Pre-cleaned | < 1 nm | [13] |

| Glass Substrate | After Silanization (GOPS) | ~4 nm | [13] |

| Glass Substrate | After Silanization (APTES) | ~2 nm | [13] |

Experimental Protocols

The following are detailed methodologies for the preparation of this compound SAMs on silicon wafers and glass slides. The quality of the resulting monolayer is highly dependent on the cleanliness of the substrate and the reaction conditions.

3.1. Substrate Cleaning and Hydroxylation

-

For Silicon Wafers:

-

Cut silicon wafers into desired dimensions.

-

Clean the wafers in a 2% Hellmanex solution in water for 90 minutes, followed by sonication for 5 minutes.[14]

-

Rinse thoroughly with deionized water and dry with a stream of argon or nitrogen.[14]

-

To hydroxylate the surface, immerse the wafers in a "Piranha" solution (a 7:3 v/v mixture of 98% H₂SO₄ and 30% H₂O₂) at 90°C for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. [14]

-

Copiously rinse the wafers with deionized water and dry them under a stream of nitrogen immediately before silanization.[14]

-

-

For Glass Slides:

-

Clean commercially available glass slides by sonicating in deionized water and then ethanol (B145695), each for 10 minutes.[8]

-

Dry the slides under a stream of nitrogen or in an oven.

-

Alternatively, for a more rigorous cleaning, immerse the slides in a solution of NH₄OH (25%) and H₂O₂ (30%) (3:1 v/v) heated to 75°C for 30 minutes.[14]

-

Rinse thoroughly with deionized water and dry with a stream of nitrogen.[14]

-

3.2. Silanization Procedure (Solution-Phase Deposition)

-

Prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene (B28343) or hexane (B92381) inside a nitrogen-filled glovebox to minimize exposure to atmospheric moisture.[1]

-

Immediately immerse the cleaned and hydroxylated substrates into the silane solution.[1]

-

Allow the reaction to proceed for a period ranging from 30 minutes to 12 hours at a controlled temperature (typically room temperature).[1] The reaction time can be optimized based on the desired surface coverage and ordering.

-

After the desired reaction time, remove the substrates from the solution.

3.3. Post-Deposition Cleaning and Curing

-

Rinse the silanized substrates with fresh toluene to remove any physisorbed silane molecules.[14]

-

Further rinse with ethanol and deionized water.

-

Dry the coated substrates with a stream of dry nitrogen.[15]

-

To enhance the covalent bonding and remove any remaining unbound molecules, cure the substrates by baking them on a hotplate at 125-150°C for 10 minutes to 2 hours.[14][16]

-

For a more thorough cleaning of excess silane, a Soxhlet extraction with dichloromethane (B109758) for 2 hours can be performed.[14]

-

Store the prepared SAM-coated substrates under a dry, inert atmosphere (e.g., in a desiccator or under nitrogen).

Mandatory Visualizations

The following diagrams, created using the DOT language, visualize the core concepts of the this compound reaction with hydroxylated surfaces.

Caption: Reaction mechanism of this compound on a hydroxylated surface.

Caption: A typical experimental workflow for SAM formation.

Caption: Key factors influencing the quality of the self-assembled monolayer.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 4484-72-4 | Benchchem [benchchem.com]

- 7. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. emerginginvestigators.org [emerginginvestigators.org]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. surfmods.jp [surfmods.jp]

- 15. piketech.com [piketech.com]

- 16. hms.harvard.edu [hms.harvard.edu]

An In-Depth Technical Guide to the Solubility of Dodecyltrichlorosilane in Anhydrous Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodecyltrichlorosilane (DTS) is a key organosilicon compound utilized extensively in surface modification, silicone polymer synthesis, and as a coupling agent. Its utility is fundamentally governed by its solubility in various anhydrous organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, presenting quantitative data, detailed experimental protocols for solubility determination, and a discussion of the theoretical principles underpinning its solubility characteristics. Due to its high reactivity with protic solvents, this guide focuses on solubility in anhydrous systems, which is critical for its practical application.

Physicochemical Properties of this compound

This compound is a colorless to yellow liquid with a pungent odor.[1] It is characterized by a long C12 alkyl chain, which imparts significant non-polar character, and a highly reactive trichlorosilyl (B107488) head group. This dual nature dictates its solubility and reactivity.

Key Properties:

-

Molecular Formula: C₁₂H₂₅Cl₃Si[2]

-

Molecular Weight: 303.8 g/mol [2]

-

Boiling Point: >300 °F at 760 mmHg[2]

-

Density: Approximately 1.03 g/mL at 68°F[3]

A critical characteristic of this compound is its reactivity. The silicon-chlorine bonds are highly susceptible to hydrolysis in the presence of water, moisture, alcohols, and other protic solvents, leading to the formation of siloxanes and corrosive hydrochloric acid.[3][4][5][6] This reactivity necessitates the use of anhydrous solvents and controlled atmospheric conditions for both its application and the determination of its solubility.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in a range of anhydrous solvents at 25°C. The data highlights its excellent solubility in a variety of non-polar and polar aprotic solvents.

| Solvent Category | Solvent | Solubility (g/L) at 25°C[7] |

| Non-Polar | n-Hexane | 109.18 |

| n-Heptane | 201.89 | |

| Cyclohexane | 318.74 | |

| Toluene | 640.51 | |

| Polar Aprotic | Chloroform | 1483.51 |

| Dichloromethane | 1128.81 | |

| 1,2-Dichloroethane | 900.46 | |

| Tetrahydrofuran (THF) | 3821.15 | |

| Acetone | 1026.87 | |

| 2-Butanone (MEK) | 1015.31 | |

| Cyclohexanone | 2327.87 | |

| Ethyl Acetate | 735.66 | |

| Methyl Acetate | 482.51 | |

| n-Butyl Acetate | 1167.9 | |

| n-Propyl Acetate | 734.21 | |

| Isopropyl Acetate | 663.15 | |

| Acetonitrile | 119.33 | |

| Dimethylformamide (DMF) | 1423.74 | |

| Dimethyl Sulfoxide (DMSO) | 943.44 | |

| N-Methyl-2-pyrrolidone (NMP) | 1638.99 | |

| 1,4-Dioxane | 1194.74 | |

| Protic (Reactive) | n-Octanol | 289.22 |

| Acetic Acid | 194.15 | |

| Ethylene Glycol | 12.06 | |

| Propylene Glycol | 54.02 | |

| 2-Ethoxyethanol | 427.42 |

Note: While data is provided for some protic solvents, it is crucial to recognize that this compound will react with these solvents. The reported values may reflect miscibility or reactivity rather than true, stable solubility.

Theoretical Framework for Solubility

The solubility of this compound is primarily governed by the "like dissolves like" principle. The long, non-polar dodecyl tail dominates the molecule's character, leading to high solubility in non-polar organic solvents that can effectively solvate this hydrocarbon chain through van der Waals forces.[8]

The high solubility in many polar aprotic solvents, such as THF, acetone, and DMF, can be attributed to dipole-dipole interactions between the solvent and the polar trichlorosilyl headgroup of the this compound molecule.

The poor solubility and high reactivity in protic solvents like water and alcohols are due to the rapid hydrolysis of the Si-Cl bonds.

Caption: Logical relationships governing this compound solubility.

Experimental Protocol for Solubility Determination

The determination of the solubility of a reactive compound like this compound requires stringent anhydrous conditions to prevent hydrolysis and obtain accurate data. The following gravimetric method is recommended.

5.1 Safety Precautions

This compound is corrosive and reacts with moisture to produce hydrochloric acid.[7][9] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat, must be worn.[1] Emergency eyewash and shower facilities should be readily accessible.[4] All glassware and solvents must be scrupulously dried before use.

5.2 Materials and Equipment

-

This compound (≥95% purity)

-

Anhydrous solvent of choice

-

Inert gas (Argon or Nitrogen)

-

Glovebox or Schlenk line apparatus

-

Oven-dried glassware (vials with screw caps, volumetric flasks, pipettes, filtration apparatus)

-

Magnetic stirrer and stir bars

-

Analytical balance (readable to 0.1 mg)

-

Syringes and needles

-

Membrane filters (PTFE, 0.45 µm), dried

-

Thermostatically controlled shaker or water bath

5.3 Experimental Procedure

-

Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and cool in a desiccator under an inert atmosphere. Transfer all necessary equipment into a glovebox or prepare for use on a Schlenk line.

-

Saturated Solution Preparation:

-

In an inert atmosphere, add a known volume of the anhydrous solvent (e.g., 10 mL) to a vial.

-

Add an excess amount of this compound to the solvent. The presence of undissolved liquid this compound at the bottom of the vial after equilibration is essential.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Equilibrate the mixture for a sufficient time (e.g., 24 hours) to ensure a saturated solution is formed.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solute settle.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 5 mL) using a gas-tight syringe fitted with a dried PTFE membrane filter.

-

Transfer the filtered supernatant to a pre-weighed, dry vial.

-

Determine the mass of the solution.

-

Evaporate the solvent under a stream of inert gas or under vacuum. Gentle heating may be applied if necessary, taking care not to volatilize the this compound.

-

Once the solvent is removed, place the vial in a vacuum oven at a moderate temperature until a constant weight is achieved to ensure all solvent is removed.

-

The final weight of the vial minus its initial tare weight gives the mass of the dissolved this compound.

-

5.4 Calculation

Solubility (g/L) = (Mass of dissolved this compound (g) / Volume of supernatant taken (L))

Caption: Gravimetric method for this compound solubility.

Conclusion

This compound exhibits high solubility in a broad range of anhydrous non-polar and polar aprotic solvents, making it a versatile precursor for numerous applications. Its reactivity with protic solvents is a critical consideration for its handling and use. The quantitative data and detailed experimental protocol provided in this guide offer valuable resources for researchers and professionals in the fields of materials science, chemistry, and drug development, enabling the effective and safe utilization of this compound in various solvent systems.

References

Spectral data and characterization of Dodecyltrichlorosilane

An In-depth Technical Guide on the Spectral Data and Characterization of Dodecyltrichlorosilane

Introduction

This compound (DTS), with the chemical formula C₁₂H₂₅Cl₃Si, is an organosilane compound recognized for its high reactivity, particularly towards moisture.[1] It consists of a twelve-carbon alkyl chain (dodecyl group) attached to a silicon atom bonded to three chlorine atoms.[1] This structure makes it a key intermediate in chemical synthesis and a versatile agent for surface modification. Its primary applications include creating hydrophobic coatings on materials like glass and metal, acting as a coupling agent in adhesives and sealants to improve adhesion between organic polymers and inorganic substrates, and in the manufacturing of silicone polymers.[1][2] Due to its reactivity, proper handling and characterization are critical for its effective and safe use. This guide provides a comprehensive overview of the spectral data, characterization methods, and experimental protocols for this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a sharp, pungent odor similar to hydrochloric acid.[3][4][5] It is a combustible liquid that is highly sensitive to moisture and reacts readily with water, liberating corrosive hydrogen chloride gas.[3][4][6]

| Property | Value | References |

| Molecular Formula | C₁₂H₂₅Cl₃Si | [3][5][7] |

| Molecular Weight | 303.77 g/mol | [3][4][8] |

| CAS Number | 4484-72-4 | [7][8][9] |

| Appearance | Colorless to light yellow clear liquid | [3][5][10] |

| Odor | Acrid, pungent, similar to hydrogen chloride | [3][4][5] |

| Density | 1.02 - 1.028 g/mL at 25 °C | [5][8][11] |

| Boiling Point | 293-294 °C at 760 mmHg | [5][8][11] |

| Melting Point | -30 °C | [3][5][6] |

| Refractive Index (n²⁰/D) | 1.454 - 1.4581 | [3][4][6] |

| Flash Point | >110 °C (>230 °F) | [6] |

| Solubility | Soluble in many organic solvents | [6] |

| Reactivity | Reacts rapidly with water, moisture, alcohols, and other protic solvents | [3][6] |

Spectral Data and Characterization

The characterization of this compound involves various spectroscopic techniques to confirm its structure and purity. Public databases like PubChem and SpectraBase indicate the availability of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data.[4][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of DTS.

¹H NMR Spectroscopy The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~1.6 - 1.8 | Multiplet | 2H | -Si-CH₂ -CH₂- |

| ~1.2 - 1.4 | Multiplet | 18H | -(CH₂)₉- |

| ~0.9 | Triplet | 3H | -CH₃ |

¹³C NMR Spectroscopy The carbon-13 NMR spectrum shows distinct signals for each carbon atom in a unique chemical environment.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~33 | -Si-C H₂- |

| ~32 | -C H₂-CH₃ |

| ~29-30 (multiple peaks) | Internal methylene (B1212753) groups -(C H₂)₈- |

| ~23 | -Si-CH₂-C H₂- |

| ~14 | -C H₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound and to study its hydrolysis and condensation on surfaces. The spectrum of the pure liquid will be dominated by alkyl C-H stretches. When exposed to moisture, Si-Cl bands will be replaced by Si-OH and Si-O-Si bands.[13][14]

| Wavenumber (cm⁻¹) | Vibration Mode | Assignment |

| 2955 - 2965 | Asymmetric C-H Stretch | -CH₃ |

| 2870 - 2880 | Symmetric C-H Stretch | -CH₃ |

| 2920 - 2930 | Asymmetric C-H Stretch | -CH₂- |

| 2850 - 2860 | Symmetric C-H Stretch | -CH₂- |

| 1460 - 1470 | C-H Bend (Scissoring) | -CH₂- |

| 800 - 850 | Si-C Stretch | Si-CH₂- |

| 450 - 650 | Si-Cl Stretch | Si-Cl |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. For DTS, electron ionization (EI) would likely lead to cleavage of the Si-C bond and loss of chlorine atoms.

| m/z Value (Predicted) | Fragment |

| 302/304/306/308 | [C₁₂H₂₅SiCl₃]⁺ (Molecular ion peak cluster due to Cl isotopes) |

| 267 | [M - Cl]⁺ |

| 133/135/137 | [SiCl₃]⁺ |

| 169 | [C₁₂H₂₅]⁺ |

Experimental Protocols

Safety Precaution: this compound is corrosive and reacts violently with water to produce toxic HCl gas.[4][9] All experiments must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[3][9] The material should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.[9]

NMR Sample Preparation and Analysis

-

Solvent Selection: Use a dry, deuterated, aprotic solvent such as chloroform-d (B32938) (CDCl₃) or benzene-d₆. The solvent must be free of water to prevent sample degradation.

-

Sample Preparation: Under an inert atmosphere, transfer approximately 10-20 mg of this compound into a dry NMR tube. Add ~0.6 mL of the chosen deuterated solvent.

-

Analysis: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher). Process the data to identify chemical shifts, multiplicities, and integrations.

FTIR Sample Preparation and Analysis

-

Technique: Attenuated Total Reflectance (ATR) is often suitable for liquid samples. Alternatively, a thin film can be cast on an IR-transparent substrate (e.g., KBr or NaCl plates) inside a glovebox or dry environment.

-

Sample Preparation: Apply a small drop of this compound directly onto the ATR crystal or between two salt plates.

-

Analysis: Collect the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal or empty salt plates should be collected first and subtracted from the sample spectrum.

Hydrolysis and Condensation Study

This protocol outlines a general procedure to observe the hydrolysis of this compound. This reaction is extremely rapid.[15]

-

Setup: Place a beaker containing a controlled amount of water (e.g., 50 mL) on a stir plate within a fume hood.

-

Reaction: Carefully and slowly add a small amount of this compound (e.g., 1 mL) to the water with vigorous stirring. A vigorous reaction with the evolution of gas (HCl) will be observed.[16] A solid white precipitate (polydodecylsiloxane) will form.[16]

-

Characterization of Product: The resulting solid can be filtered, washed with water to remove residual acid, and dried.[16] The dried product can then be analyzed by FTIR to confirm the formation of Si-O-Si bonds (typically a broad peak between 1000-1100 cm⁻¹) and the disappearance of Si-Cl bands.

Visualizations

The following diagrams illustrate key workflows and chemical transformations related to the characterization of this compound.

Caption: General experimental workflow for the characterization of this compound.

Caption: Reaction pathway for the hydrolysis and condensation of this compound.

References

- 1. Buy this compound | 4484-72-4 [smolecule.com]

- 2. innospk.com [innospk.com]

- 3. gelest.com [gelest.com]

- 4. This compound | C12H25Cl3Si | CID 20568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. materials.alfachemic.com [materials.alfachemic.com]

- 6. This compound | 4484-72-4 [chemicalbook.com]

- 7. scent.vn [scent.vn]

- 8. Trichlorododecylsilane = 95.0 GC 4484-72-4 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound | 4484-72-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. cfmats.com [cfmats.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

An In-depth Technical Guide to Dodecyltrichlorosilane: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dodecyltrichlorosilane

This compound (DTS) is an organosilicon compound with the chemical formula C12H25Cl3Si.[1] It consists of a twelve-carbon alkyl chain (dodecyl group) attached to a silicon atom that is also bonded to three chlorine atoms.[2] This structure makes it a highly reactive molecule, particularly susceptible to hydrolysis, which leads to the formation of silanols and the release of hydrochloric acid.[2][3] DTS is a key precursor in the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can dramatically alter the surface properties of a substrate, most notably rendering them hydrophobic.[4] These properties make this compound a valuable compound in surface science, materials science, and for applications in microelectronics and biotechnology.[4]

Molecular Structure and Formula

The molecular structure of this compound is characterized by a central silicon atom tetrahedrally bonded to a long alkyl chain and three chlorine atoms.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| IUPAC Name | trichloro(dodecyl)silane[1] |

| Synonyms | This compound, Trichlorododecylsilane[1] |

| CAS Number | 4484-72-4[1] |

| Molecular Formula | C12H25Cl3Si[1] |

| SMILES | CCCCCCCCCCCC--INVALID-LINK--(Cl)(Cl)[5] |

| InChI Key | BNCXNUWGWUZTCN-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a colorless to yellow liquid with a pungent odor.[1] It is a combustible material, though it may require some effort to ignite.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 303.77 g/mol |

| Appearance | Colorless to yellow liquid[2] |

| Odor | Sharp, like hydrochloric acid; pungent[2] |

| Boiling Point | 293-294 °C (lit.) |

| Melting Point | Not available |

| Density | 1.02 g/mL at 25 °C (lit.) |

| Flash Point | 110 °C (closed cup) |

| Solubility | Soluble in ethanol (B145695) (211.29 g/L), methanol (B129727) (91.14 g/L), and isopropanol.[5] Reacts with water.[6] |

Synthesis of this compound

The primary industrial method for synthesizing this compound is the hydrosilylation of 1-dodecene (B91753) with trichlorosilane (B8805176), typically in the presence of a catalyst.[2]

Caption: Hydrosilylation of 1-dodecene to form this compound.

Experimental Protocol: Hydrosilylation of 1-Dodecene

This protocol is based on a referenced synthetic method.[7]

Materials:

-

1-Dodecene

-

Trichlorosilane

-

Tetra-n-butylphosphonium chloride (catalyst)

-

Anhydrous toluene (B28343) (solvent, if necessary)

-

Inert gas (e.g., Argon or Nitrogen)

-

Reaction vessel with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, combine 1-dodecene and a catalytic amount of tetra-n-butylphosphonium chloride.

-

Addition of Trichlorosilane: Slowly add trichlorosilane to the reaction mixture at room temperature with vigorous stirring. The reaction is exothermic, so controlled addition is crucial.

-

Reaction Conditions: Heat the reaction mixture to 170°C and maintain this temperature for 4 hours with continuous stirring.[7]

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove any excess volatile reactants under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

-

Application: Self-Assembled Monolayers (SAMs)

A primary application of this compound is the formation of self-assembled monolayers on various substrates.[4] This process transforms a hydrophilic surface into a hydrophobic one. The formation of a SAM from this compound involves the hydrolysis of the trichlorosilyl (B107488) group to a silanetriol in the presence of trace water, followed by condensation with surface hydroxyl groups and polymerization with adjacent silanetriol molecules.[4]

Experimental Protocol: Solution-Phase Deposition of this compound SAMs

This protocol is a generalized procedure based on common practices for forming alkyltrichlorosilane SAMs.[8]

Materials:

-

Substrate (e.g., silicon wafer, glass slide)

-

This compound

-

Anhydrous solvent (e.g., toluene or hexane)

-

Cleaning solvents (e.g., acetone, isopropanol, deionized water)

-

Piranha solution (3:1 H2SO4:H2O2) or UV/Ozone cleaner for substrate hydroxylation

-

Inert gas (e.g., Nitrogen)

-

Glovebox or Schlenk line

Procedure:

-

Substrate Preparation:

-

Clean the substrate by sonicating in acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrate with a stream of nitrogen.

-

Activate the surface to create hydroxyl groups by immersing in piranha solution for 30-60 minutes (use extreme caution) or by treating with a UV/Ozone cleaner.[8]

-

Rinse thoroughly with deionized water and dry with nitrogen.

-

-

Silanization:

-

Inside a nitrogen-filled glovebox, prepare a 1-5 mM solution of this compound in an anhydrous solvent.

-

Immerse the cleaned and activated substrate in the silane (B1218182) solution.

-

Allow the deposition to proceed for 12 to 24 hours.[9]

-

-

Post-Deposition Treatment:

-

Remove the substrate from the solution and rinse with the anhydrous solvent to remove any physisorbed molecules.

-

Cure the SAM by baking at 110-120°C for 30-60 minutes to promote covalent bonding and cross-linking.[8]

-

Caption: Experimental workflow for solution-phase SAM deposition.

Experimental Protocol: Vapor-Phase Deposition of this compound SAMs

Vapor-phase deposition can produce cleaner and smoother SAMs compared to solution-phase methods.[10] This generalized protocol is based on methods for similar alkyltrichlorosilanes.[11][12]

Materials:

-

Substrate (e.g., silicon wafer)

-

This compound

-

Vacuum deposition chamber or desiccator

-

Cleaning solvents

-

Surface activation reagents (as above)

Procedure:

-

Substrate Preparation: Clean and hydroxylate the substrate as described in the solution-phase protocol.

-

Deposition Setup: Place the cleaned substrate inside a vacuum chamber or desiccator. Place a small, open vial containing a few drops of this compound in the chamber, ensuring it does not touch the substrate.

-

Deposition: Evacuate the chamber to a low pressure (e.g., -0.8 atm) and leave for 2-4 hours at room temperature or slightly elevated temperature (e.g., 100°C) to allow the silane to vaporize and deposit on the substrate.[11]

-

Post-Deposition:

-

Vent the chamber with an inert gas.

-

Remove the coated substrate.

-

Cure the SAM as described in the solution-phase protocol.

-

Caption: Experimental workflow for vapor-phase SAM deposition.

Reactions of this compound

The most significant reaction of this compound is its rapid hydrolysis in the presence of water. This reaction is the basis for its application in forming SAMs but also necessitates careful handling in anhydrous conditions.

Caption: Hydrolysis of this compound.

The hydrolysis of this compound is extremely fast, with half of the maximum theoretical yield of HCl gas generated in just 1.1 minutes when spilled into a five-fold excess of water.[3] The resulting dodecylsilanetriol is an unstable intermediate that readily condenses to form polysiloxane networks.

Safety Information

This compound is a corrosive substance that causes severe skin burns and eye damage.[6] It reacts violently with water and moisture to produce heat and toxic, corrosive fumes of hydrogen chloride.[6] Appropriate personal protective equipment, including gloves, goggles, and a face shield, should be worn when handling this chemical.[6] It should be stored in a tightly closed container in a well-ventilated area, away from heat and incompatible materials such as acids, alcohols, and oxidizing agents.[6]

References

- 1. This compound | C12H25Cl3Si | CID 20568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 4484-72-4 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scent.vn [scent.vn]

- 6. gelest.com [gelest.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]